Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorophenethyl group attached to the pyrrole ring, which imparts unique chemical and biological properties
Mechanism of Action
Target of action
Without specific studies, it’s hard to identify the exact targets of this compound. Many compounds with a pyrrole core are known to interact with various enzymes and receptors in the body, influencing cellular functions .
Mode of action
The mode of action would depend on the specific target of the compound. Pyrrole derivatives can act as inhibitors or activators of their target proteins, altering their function .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Pyrrole derivatives can influence a variety of biochemical pathways, from signal transduction to metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrole derivatives, depending on their specific substitutions, can have varying degrees of bioavailability, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Pyrrole derivatives can have a variety of effects, from altering cell signaling to inducing or inhibiting apoptosis .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Pyrrole derivatives, like other organic compounds, can be affected by these factors .
Biochemical Analysis
Biochemical Properties
Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as trypanothione reductase and trypanothione synthetase . These interactions suggest that the compound may influence redox metabolism and oxidative stress responses in cells.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that the compound can induce cell cycle arrest and apoptosis in cancer cell lines . This suggests that this compound may have potential as an anticancer agent by disrupting normal cellular functions and promoting cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle . This inhibition disrupts cellular energy production and can lead to cell death. Additionally, the compound may alter gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been observed to degrade, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in sustained cell cycle arrest and apoptosis, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been found to exert beneficial effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound has been shown to affect the metabolism of pyrrolo[3,4-c]pyridine derivatives, which are involved in various pharmacological activities . These interactions suggest that this compound may influence the overall metabolic state of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution pattern is essential for its therapeutic efficacy, as it ensures that the compound reaches the desired sites of action.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate typically involves the reaction of 4-fluorophenethylamine with a suitable pyrrole derivative under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amine and the carboxylate group of the pyrrole derivative. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of automated synthesis platforms can enhance reproducibility and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorophenethyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-chlorophenethyl)-1H-pyrrole-3-carboxylate
- Methyl 4-(4-bromophenethyl)-1H-pyrrole-3-carboxylate
- Methyl 4-(4-methylphenethyl)-1H-pyrrole-3-carboxylate
Uniqueness
Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate is unique due to the presence of the fluorine atom in the phenethyl group This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its chloro, bromo, and methyl analogs
Properties
IUPAC Name |
methyl 4-[2-(4-fluorophenyl)ethyl]-1H-pyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-18-14(17)13-9-16-8-11(13)5-2-10-3-6-12(15)7-4-10/h3-4,6-9,16H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUICAJMFKIEYTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C1CCC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724397 | |
Record name | Methyl 4-[2-(4-fluorophenyl)ethyl]-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-14-9 | |
Record name | Methyl 4-[2-(4-fluorophenyl)ethyl]-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.